molecular formula C14H19N3O B5675833 N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide

Cat. No.: B5675833
M. Wt: 245.32 g/mol
InChI Key: RWZCJCACUUPACW-UHFFFAOYSA-N
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Description

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide typically involves the following steps:

  • Benzimidazole Synthesis: The starting material, 1-methyl-1H-benzimidazole, is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.

  • Alkylation: The benzimidazole ring is then alkylated using ethyl bromide to introduce the ethyl group, forming 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine.

  • Amide Formation: The resulting amine is reacted with butanoyl chloride in the presence of a base (e.g., triethylamine) to form the desired amide, this compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, focusing on cost-effectiveness, yield, and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidation can yield oxo derivatives, which may have different biological activities.

  • Reduction Products: Reduced forms of the compound can exhibit altered chemical and physical properties.

  • Substitution Products:

Scientific Research Applications

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide has several scientific research applications:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: The compound and its derivatives are being explored for their therapeutic potential in treating various diseases.

  • Industry: It can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]butanamide is similar to other benzimidazole derivatives, such as 2-(1-methyl-1H-benzimidazol-2-yl)ethanamine and 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-nitrobenzylidene)ethanamine. it is unique in its structure and potential applications. The presence of the butanamide group distinguishes it from other benzimidazole derivatives, contributing to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(1-methylbenzimidazol-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-6-14(18)15-10-9-13-16-11-7-4-5-8-12(11)17(13)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZCJCACUUPACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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